molecular formula C10H16N2O2S B1274658 3-amino-N-(tert-butyl)benzenesulfonamide CAS No. 608523-94-0

3-amino-N-(tert-butyl)benzenesulfonamide

Cat. No. B1274658
CAS RN: 608523-94-0
M. Wt: 228.31 g/mol
InChI Key: KLQVFEHOLLUULE-UHFFFAOYSA-N
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Description

3-Amino-N-(tert-butyl)benzenesulfonamide (3-ATBBS) is a sulfonamide derivative that finds extensive use in diverse scientific research applications . This molecule exhibits versatility, making it suitable for various experiments exploring biochemical effects .


Molecular Structure Analysis

The molecular formula of 3-amino-N-(tert-butyl)benzenesulfonamide is C10H16N2O2S . Its molecular weight is 228.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-N-(tert-butyl)benzenesulfonamide are as follows :

Scientific Research Applications

Proteomics Research

3-amino-N-(tert-butyl)benzenesulfonamide: is a valuable sulfonamide in proteomics research . It is utilized for its ability to modify proteins and peptides, which is essential for understanding protein function and interaction. This compound can be used to label or block specific sites on proteins, aiding in the identification of protein-protein interactions and the mapping of protein structures.

Enzyme Inhibition Studies

This compound has been extensively used in studies targeting the inhibition of enzymes like dihydrofolate reductase , which is crucial in folate metabolism. By inhibiting this enzyme, researchers can study the effects on cell growth and replication, providing insights into potential treatments for diseases like cancer.

Cell Signaling Pathways

3-amino-N-(tert-butyl)benzenesulfonamide: plays a significant role in the inhibition of protein tyrosine phosphatases , which are key regulators of cell signaling pathways. This application is particularly important in the study of signal transduction and the development of drugs that target these pathways in various diseases.

Purine Metabolism

The compound is instrumental in studies investigating the inhibition of xanthine oxidase , an enzyme involved in purine metabolism. By understanding how this inhibition affects gout and hyperuricemia, new therapeutic approaches can be developed.

Chemical Synthesis

In the field of chemical synthesis, 3-amino-N-(tert-butyl)benzenesulfonamide is used in the Buchwald–Hartwig reaction . This reaction is a powerful tool for forming carbon-nitrogen bonds, which are prevalent in pharmaceuticals, agrochemicals, and dyes.

Drug Development

The versatility of 3-amino-N-(tert-butyl)benzenesulfonamide allows it to be a core structure in the development of bispecific inhibitors, combining the effects of different pharmacophores. This has implications in creating more effective treatments for both hematologic malignancies and solid cancers .

Mechanism of Action

The precise mechanism of action for 3-amino-N-(tert-butyl)benzenesulfonamide remains incompletely understood. Current understanding suggests that it acts as an enzyme inhibitor by binding to the active site of the enzyme, consequently obstructing substrate binding .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The scientific research applications of 3-amino-N-(tert-butyl)benzenesulfonamide span a wide range. Notably, it has been utilized in studies focusing on the inhibition of enzymes, such as dihydrofolate reductase, which plays a vital role in folate metabolism . It has also been employed in investigations targeting the inhibition of protein tyrosine phosphatases, key regulators of cell signaling pathways . Moreover, 3-amino-N-(tert-butyl)benzenesulfonamide has been instrumental in studies investigating the inhibition of xanthine oxidase, an enzyme involved in purine metabolism . These areas of research could be potential future directions for this compound.

properties

IUPAC Name

3-amino-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQVFEHOLLUULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390320
Record name 3-Amino-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(tert-butyl)benzenesulfonamide

CAS RN

608523-94-0
Record name 3-Amino-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-(tert-butyl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.